1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one
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Overview
Description
1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one is an organic compound known for its applications as a photoinitiator. It is widely used in the polymerization of dental resins and other materials that require UV curing. The compound is characterized by its ability to absorb UV light and initiate polymerization reactions, making it valuable in various industrial applications .
Preparation Methods
The synthesis of 1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one involves several steps:
Initial Reaction: Under nitrogen protection, sodium metal is suspended in toluene and heated to reflux. Triphenylphosphine is added, followed by tert-butanol.
Acylation: The resulting mixture is cooled and reacted with 2,4,6-trimethylbenzoyl chloride at 80°C.
Oxidation: The final step involves oxidation with hydrogen peroxide, followed by purification through recrystallization.
Chemical Reactions Analysis
1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one undergoes various chemical reactions:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one acts as a photoinitiator by absorbing UV light and generating free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The compound’s molecular structure allows it to efficiently absorb UV light and produce radicals, making it highly effective in UV-curing applications .
Comparison with Similar Compounds
1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one is unique due to its high efficiency and deep curing capabilities. Similar compounds include:
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications but different efficiency levels.
Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide: Known for its use in dental resins and UV-curable coatings.
These compounds share similar applications but differ in their efficiency and specific uses, highlighting the uniqueness of this compound in certain industrial applications.
Properties
CAS No. |
577965-24-3 |
---|---|
Molecular Formula |
C19H19O3P |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1-[phenyl-(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one |
InChI |
InChI=1S/C19H19O3P/c1-5-17(20)23(22,16-9-7-6-8-10-16)19(21)18-14(3)11-13(2)12-15(18)4/h5-12H,1H2,2-4H3 |
InChI Key |
LOHHQXALARAVQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C(=O)C=C)C |
Origin of Product |
United States |
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